2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₇H₈BrNS, MW 218.12) is a brominated tetrahydrothienopyridine derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its hydrobromide salt (C₇H₉Br₂NS, MW 299.024) is a stable crystalline form frequently employed in chemical reactions . The compound features a fused thiophene-pyridine ring system with a bromine substituent at position 2, which enhances its reactivity in substitution and coupling reactions . It serves as a critical precursor in the synthesis of antiplatelet agents such as prasugrel and clopidogrel, where the bromine atom facilitates subsequent functionalization .
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZQOZIGEUPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598402 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226386-47-6 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines can be broadly categorized into two main approaches:
Pictet-Spengler Reaction-Based Cyclization:
This classical method involves the cyclization of an appropriate amino-thiophene precursor with aldehydes or formaldehyde derivatives under acidic conditions to form the fused ring system. This approach is particularly useful for synthesizing THTPs with hydrogen or bromine substituents at the 2-position.Nucleophilic Displacement and Base-Catalyzed Cyclization:
Another route involves generating a thiol intermediate in situ by reacting a brominated precursor with sodium sulfide. This thiol then undergoes nucleophilic displacement with alkyl bromides, followed by base-catalyzed condensation to form the cyclized THTP ring system. This method allows for the introduction of various substituents at the 2-position, including bromine.
Industrially Favorable Synthesis Method (Patent CN102432626A)
A patented method from China (CN102432626A) provides an industrially viable synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride salts, which can be adapted for the 2-bromo derivative:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of imine intermediate | React 2-thiophene ethylamine with formaldehyde in water at 50–55 °C for 20–30 hours | Mass ratio water:formaldehyde:amine = 200:52:127 |
| 2 | Extraction and isolation | Extract reaction mixture with dichloroethane, wash with saturated saline, evaporate organic layer under reduced pressure to obtain imine | Ensures purity and concentration of intermediate |
| 3 | Cyclization and salt formation | React imine with ethanolic hydrogen chloride (25–30%) and water at 65–75 °C for 4–8 hours, add activated carbon for purification, filter | Mass ratio imine:ethanolic HCl:water:activated carbon = 139:500:50:3 |
| 4 | Crystallization and drying | Cool filtrate to 0–5 °C for 1–2 hours, filter and oven dry to yield 4,5,6,7-THTP hydrochloride salt | Mild conditions, avoids use of gaseous HCl, environmentally friendly |
- Advantages:
- Few reaction steps and mild conditions suitable for scale-up.
- Uses inexpensive and readily available raw materials.
- Avoids use of gaseous hydrogen chloride and generation of waste acid, reducing environmental impact.
- Direct formation of the hydrochloride salt facilitates purification and industrial handling.
Comparative Analysis of Preparation Methods
| Feature | Pictet-Spengler Reaction | Thiol Intermediate Route | Industrial Patent Method (CN102432626A) |
|---|---|---|---|
| Number of Steps | Moderate (cyclization under acidic conditions) | Multi-step (thiol generation, displacement, deprotection) | Few (imine formation, cyclization, crystallization) |
| Reaction Conditions | Mild acidic heating | Base catalysis and nucleophilic substitution | Mild heating, no gaseous HCl |
| Environmental Impact | Moderate (acid use) | Moderate to high (use of thiophenol, bases) | Low (no gaseous HCl, minimal waste) |
| Scalability | Good | Moderate | Excellent (designed for industrial production) |
| Yield and Purity | Good | Variable | High yield and purity due to direct salt formation |
| Raw Material Cost | Moderate | Moderate to high | Low (cheap and available materials) |
Research Findings and Notes
The Pictet-Spengler approach is well-established for synthesizing THTP derivatives with bromine at the 2-position, providing enantioselective possibilities when combined with chiral auxiliaries.
The thiol intermediate route allows for diverse functionalization but requires careful handling of sulfur reagents and protecting groups.
The patented industrial method emphasizes green chemistry principles by avoiding hazardous reagents and simplifying purification, making it highly suitable for large-scale synthesis.
The choice of method depends on the desired scale, purity requirements, and available infrastructure.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Substitution Reactions: Formation of various substituted tetrahydrothieno[3,2-c]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of piperidine derivatives
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: Used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (CAS 28783-41-7)
- Structure : Lacks the bromine substituent at position 2, making it less reactive in nucleophilic substitutions.
- Applications : Direct precursor to clopidogrel and ticlopidine .
- Pharmacological Role: The unsubstituted tetrahydrothienopyridine scaffold is essential for binding to the P2Y₁₂ ADP receptor in platelets .
- Synthetic Utility : Requires additional steps (e.g., bromination) to introduce functional groups, unlike the pre-brominated derivative .
tert-Butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7)
- Structure : Incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthetic workflows.
- Applications : Used in multi-step syntheses where selective deprotection is required .
- Comparison : The Boc group reduces the compound’s polarity compared to the unmodified bromo derivative, altering solubility and reaction kinetics .
5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine Intermediate)
- Structure : Features a 2-chlorobenzyl group at position 5, critical for antiplatelet activity.
- Pharmacological Data : Directly binds to ADP receptors, inhibiting platelet aggregation (IC₅₀ ~1 μM) .
- Contrast : The bromo derivative lacks the chlorobenzyl moiety, rendering it pharmacologically inert but synthetically versatile for introducing diverse substituents .
Functional and Pharmacological Comparisons
Reactivity in Substitution Reactions
- The bromine atom in 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine enables high-yield (>90%) substitutions with nucleophiles like methoxide or amines under mild conditions (CuI/NaI catalysis) .
- Analogues without bromine (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) require harsher conditions (e.g., Pd-catalyzed cross-couplings) for functionalization .
Bioactivity Profiles
- Clopidogrel (Derived from Tetrahydrothienopyridine): Irreversibly inhibits P2Y₁₂ receptors, reducing thrombotic events (FDA-approved for ACS) .
- TNF-α Inhibitors: Non-brominated tetrahydrothieno[2,3-c]pyridine derivatives exhibit anti-inflammatory activity (IC₅₀ < 1 μM in rat whole blood assays) .
Biological Activity
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 226386-47-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : CHBrNS
- Molecular Weight : 218.11 g/mol
- Appearance : Solid or semi-solid form
This compound exhibits several biological activities primarily attributed to its structural features. It is closely related to other thienopyridine derivatives known for various pharmacological effects:
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound and related compounds:
| Activity Type | Effect | Mechanism/Notes |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Disruption of microtubule dynamics via tubulin binding |
| Antimicrobial | Broad-spectrum activity | Effective against bacteria and fungi |
| Anti-inflammatory | Potential modulation of inflammation | Involvement in inflammatory pathways (specifics pending) |
| Antiplatelet | Inhibition of platelet aggregation | Similar mechanisms observed in thienopyridine derivatives |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that thienopyridine derivatives significantly inhibited the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. The specific role of this compound in these processes requires further investigation but suggests a promising avenue for cancer therapy .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of thienopyridine derivatives showed that they possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Inflammation Modulation : While direct studies on this compound are scarce, related compounds have been noted for their ability to reduce markers of inflammation in vitro and in vivo models. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?
The synthesis of 2-bromo derivatives often involves bromination at position 2 of the tetrahydrothienopyridine scaffold. A high-yield route (90%+) uses CuI/NaI-mediated substitution of a pre-functionalized intermediate. For example, 5-benzyl-2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is synthesized via bromination under mild conditions, followed by deprotection to yield the target compound . Alternative methods include multicomponent Mannich-like reactions using organozinc reagents (e.g., 2-chlorophenyl zinc bromide) with alkyl glyoxylates and tetrahydrothienopyridine precursors, achieving moderate yields (50–70%) . Key factors affecting yield include temperature control, catalyst selection (e.g., CuI vs. Zn), and protecting group strategies.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Essential techniques include:
- Elemental analysis (C, H, N) to confirm stoichiometry (e.g., C: 60.21%, H: 4.40%, N: 6.43% for related pyridine derivatives) .
- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and scaffold integrity. For example, cyclohexyl-substituted derivatives show distinct shifts at δ 2.5–3.0 ppm for tetrahydrothienopyridine protons .
- HRMS for molecular weight validation (e.g., C₁₄H₁₄ClNS·HCl requires m/z 300.25) .
- X-ray crystallography to resolve conformational ambiguities, as demonstrated for analogs like 1-(tetrahydrothienopyridin-5-yl)-2-(piperazinyl)ethanone (monoclinic crystal system, Z=8) .
Q. What biological activities are associated with the tetrahydrothieno[3,2-c]pyridine scaffold?
The scaffold exhibits diverse activities:
- Antiplatelet effects : Derivatives like ticlopidine and clopidogrel target P2RY12 receptors, inhibiting platelet aggregation .
- Antimicrobial activity : Substituted analogs (e.g., 7-cyclohexyl derivatives) show antifungal and antibacterial properties via kinase inhibition (e.g., Lck, KDR) .
- CNS modulation : Oxadiazole derivatives act on serotonin and dopamine receptors, relevant to schizophrenia and depression .
Advanced Research Questions
Q. How do structural modifications at position 2 (bromine substitution) impact biological activity and selectivity?
Replacing bromine with electron-donating groups (e.g., methoxy) enhances metabolic stability but may reduce target affinity. For instance:
- Antifungal activity : 2-Methoxy analogs show reduced MIC values (e.g., 0.5 µg/mL against Candida albicans) compared to brominated counterparts .
- Kinase inhibition : Bromine’s electronegativity improves binding to ATP pockets in tyrosine kinases (e.g., Lck inhibitors with IC₅₀ < 10 nM) . Computational docking (e.g., AutoDock Vina) and ADMET predictions (e.g., CYP2C19 metabolism) are critical for rational design .
Q. What metabolic pathways and pharmacogenomic factors influence the bioavailability of tetrahydrothienopyridine derivatives?
Key metabolic considerations include:
- Cytochrome P450 enzymes : CYP2B6, CYP2C19, and CYP3A4 mediate oxidation of the thiophene ring, affecting plasma half-life .
- Genetic polymorphisms : CYP2C19*2 and *3 alleles reduce clopidogrel activation, necessitating dose adjustments .
- Prodrug activation : Esters (e.g., prasugrel) require hydrolysis by carboxylesterases to active thiol metabolites .
Q. How can conflicting data on synthetic yields or biological activities be resolved?
Case study: Discrepancies in bromination yields (70–90%) arise from:
- Protecting group effects : N-Benzylated intermediates improve regioselectivity and yield vs. unprotected scaffolds .
- Catalyst purity : CuI/NaI mixtures with >99% purity reduce side reactions .
- Solvent choice : Absolute ethanol minimizes hydrolysis vs. DMF . Statistical tools (e.g., ANOVA) and reproducibility protocols are recommended.
Q. What strategies are used to predict ADMET properties of novel 2-bromo-tetrahydrothienopyridine analogs?
- In silico models : SwissADME predicts permeability (LogP = 6.0 for trityl-protected derivatives) .
- hERG inhibition assays : Tetrahydrothienopyridines with LogP > 5 show cardiac toxicity risks .
- Microsomal stability tests : Human liver microsomes quantify oxidative degradation (e.g., t₁/₂ = 2.5 hr for 2-bromo vs. 4.8 hr for 2-methoxy analogs) .
Q. How does conformational analysis (e.g., ring puckering) affect ligand-receptor interactions?
X-ray structures reveal that the tetrahydrothienopyridine ring adopts a half-chair conformation , optimizing interactions with hydrophobic pockets in targets like P2RY12 . Substituents at position 5 (e.g., o-chlorobenzyl) enforce rigidity, enhancing binding entropy (ΔG = -9.2 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
